
Application Notes & Protocols:
(Tributylstannyl)methanol as a Hydroxymethyl

Anion Equivalent

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (Tributylstannyl)methanol

Cat. No.: B3082698 Get Quote

Abstract
The introduction of a hydroxymethyl (-CH₂OH) group is a fundamental transformation in

organic synthesis, pivotal to building complexity in pharmaceuticals and natural products.

However, the direct use of the hydroxymethyl anion (⁻CH₂OH) is synthetically impractical due

to its inherent instability.[1] (Tributylstannyl)methanol, a stable and storable colorless oil,

serves as a robust and versatile precursor to this valuable synthon.[1] Through a process of

transmetalation with a strong organolithium base, it generates a highly reactive α-

alkoxymethyllithium reagent capable of reacting with a wide array of electrophiles. This guide

provides an in-depth overview of the synthesis, mechanism, and practical application of

(tributylstannyl)methanol, complete with detailed experimental protocols and safety

considerations for its use in a research and development setting.

Introduction: The Utility of a Masked Anion
In the toolkit of synthetic organic chemistry, anion equivalents are indispensable for forging new

carbon-carbon bonds. The hydroxymethyl anion is particularly valuable as its addition to a

substrate installs a primary alcohol, a versatile functional group that can be readily oxidized or

otherwise modified.[1] (Tributylstannyl)methanol (Bu₃SnCH₂OH) has emerged as a premier

reagent for this purpose due to its predictable reactivity, ease of preparation, and commercial

availability.
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Its core utility lies in a two-step activation sequence:

Protection/Masking: The tin atom "masks" the anionic character of the adjacent carbon. The

Sn-C bond is covalent and stable under standard laboratory conditions.

Deprotonation & Transmetalation: Treatment with a strong base, typically n-butyllithium (n-

BuLi), at low temperatures simultaneously deprotonates the alcohol and effects a tin-lithium

exchange (transmetalation). This unmasks the reactive species,

tributyl(lithiomethyl)stannane alkoxide, which behaves as the hydroxymethyl anion

equivalent.

This approach provides a reliable method for the nucleophilic hydroxymethylation of various

electrophiles, a key strategy in the synthesis of complex molecules.[1]

Synthesis and Physicochemical Properties
(Tributylstannyl)methanol can be synthesized through several established routes, most

commonly by the reaction of a tributyltin anion with formaldehyde.[2] A reliable and frequently

cited laboratory-scale preparation involves the in situ generation of tributylstannyllithium from

tributyltin hydride, which then reacts with paraformaldehyde.[2][3]

Table 1: Physicochemical Properties of (Tributylstannyl)methanol

Property Value

CAS Number 27490-33-1

Molecular Formula C₁₃H₃₀OSn[1]

Molecular Weight 321.09 g/mol [2]

Appearance Colorless to light yellow clear liquid[2]

Synonyms

(Hydroxymethyl)tributyltin, 1-

(Tributylstannyl)methanol,

Tributyl(hydroxymethyl)stannane

Storage Store at < -15°C, keep dry
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Mechanism of Action: Unmasking the Anion
The function of (tributylstannyl)methanol as a hydroxymethyl anion equivalent is predicated

on a transmetalation reaction. This process converts the relatively unreactive organostannane

into a highly nucleophilic organolithium reagent.

(Tributylstannyl)methanol
Bu₃SnCH₂OH

Lithiated Intermediate
[Bu₃SnCH₂OLi]

 Transmetalation
THF, -78 °C

n-Butyllithium
(n-BuLi)

Adduct
R₂C(OLi)CH₂OH

 Nucleophilic Attack

Electrophile
(e.g., R₂C=O)

1,2-Diol Product
R₂C(OH)CH₂OH

 Protonation

Aqueous Workup
(H₃O⁺)

Click to download full resolution via product page

Figure 1: General mechanism for the activation of (tributylstannyl)methanol.

Causality Behind the Mechanism:

Low Temperature (-78 °C): The reaction is conducted in a dry ice/acetone bath to control the

exothermicity of the lithiation and to stabilize the resulting thermally sensitive lithiated

intermediate, preventing decomposition and side reactions.[4]

Aprotic Solvent (THF): Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is

aprotic and effectively solvates the lithium cations, enhancing the reactivity of the
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organolithium species.[3][5]

Transmetalation: The carbon-tin bond is polarized towards carbon, but it is not sufficiently

nucleophilic for most applications. The tin-lithium exchange, driven by the formation of the

more stable tetrabutyltin, generates a highly carbanionic species ready to react with

electrophiles.[3]

Detailed Experimental Protocols
Protocol 4.1: Synthesis of (Tributylstannyl)methanol
This procedure is adapted from established methods and should be performed under an inert

atmosphere (Argon or Nitrogen).[3][5]

Materials:

Diisopropylamine (distilled from CaH₂)

Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone ketyl)[3]

n-Butyllithium (n-BuLi) in hexanes (titrated)[3]

Tributyltin hydride (freshly prepared or distilled)

Paraformaldehyde (dried in vacuo)

Petroleum ether

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate

Procedure:

Flask Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir

bar, argon inlet, and rubber septa, add anhydrous THF (120 mL) and diisopropylamine (13.7

mL, 0.098 mol).[5]
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LDA Formation: Cool the flask to 0 °C in an ice-water bath. Slowly add n-BuLi (1.60 M in

hexanes, 58.4 mL, 0.093 mol) via syringe over 15 minutes. Stir for 30 minutes at 0 °C to form

lithium diisopropylamide (LDA).[5]

Stannane Addition: Add a solution of tributyltin hydride (24.75 g, 0.0850 mol) in anhydrous

THF (50 mL) dropwise over 30-50 minutes, maintaining the temperature at 0 °C.[3][5]

Reaction with Paraformaldehyde: After stirring for an additional 30 minutes, add

paraformaldehyde (3.57 g, 0.119 mol) in one portion and remove the ice bath, allowing the

reaction to warm to room temperature.[5]

Workup: Once the reaction is complete (monitored by TLC), dilute the clear solution with

petroleum ether (500 mL) and wash with water (300 mL).[3][5]

Extraction & Drying: Separate the aqueous layer and wash the combined organic layers with

brine (150 mL). Dry the organic phase over anhydrous sodium sulfate.[5]

Concentration: Filter and concentrate the solution under reduced pressure using a rotary

evaporator to yield (tributylstannyl)methanol as a colorless oil (~30 g).[3][5] The crude

product is often of sufficient purity for subsequent reactions.[3][5]

Protocol 4.2: General Procedure for Hydroxymethylation
of an Aldehyde
This protocol describes the reaction of the in situ generated hydroxymethyl anion equivalent

with a generic aldehyde electrophile.
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Start: Assemble Flame-Dried Glassware
under Inert Atmosphere (Ar)

Prepare Solution of Bu₃SnCH₂OH
in Anhydrous THF

Cool Reaction to -78 °C
(Dry Ice / Acetone Bath)

Slowly Add n-BuLi (1.1 eq)
via Syringe

Stir for 30 min at -78 °C
(Anion Formation)

Add Aldehyde (1.0 eq)
in Anhydrous THF

Stir for 2-4 h at -78 °C
(Monitor by TLC)

Quench with Saturated aq. NH₄Cl
Allow to Warm to RT

Extract with Ethyl Acetate (3x)

Wash Combined Organics
with Brine

Dry over Na₂SO₄, Filter

Concentrate in vacuo

Purify by Flash Column Chromatography
(Silica Gel, Hexanes/EtOAc)

End: Characterize Pure 1,2-Diol Product

Click to download full resolution via product page

Figure 2: Experimental workflow for the hydroxymethylation of an aldehyde.
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Procedure:

Reagent Preparation: In a flame-dried, argon-flushed flask, dissolve

(tributylstannyl)methanol (1.0 eq) in anhydrous THF.

Anion Formation: Cool the solution to -78 °C. Add n-butyllithium (1.1 eq) dropwise. The

solution may turn slightly yellow. Stir at -78 °C for 30 minutes.

Electrophile Addition: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to

the reaction mixture.

Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer

chromatography (TLC).

Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous

ammonium chloride solution at -78 °C, then allow the mixture to warm to room temperature.

Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl

acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate,

filter, and concentrate. The resulting crude product is purified by flash column

chromatography on silica gel to afford the desired 1,2-diol.

Table 2: Example Substrate Scope for Hydroxymethylation

Electrophile Product Typical Yield

Benzaldehyde 1-Phenyl-1,2-ethanediol 85-95%

Cyclohexanone
1-(Hydroxymethyl)cyclohexan-

1-ol
80-90%

Cinnamaldehyde (E)-4-Phenyl-3-butene-1,2-diol 75-85%

Acetophenone 1-Phenyl-1,2-propanediol 70-80%

Safety, Handling, and Waste Disposal
CRITICAL: Organotin compounds are highly toxic.[6][7] They can be absorbed through the skin

and are toxic via inhalation and ingestion.[6][7] Triorganotins, such as tributyltin derivatives, are
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particularly hazardous and can affect the central nervous and immune systems.[6][7][8]

Engineering Controls: All manipulations involving organotin compounds must be performed

in a well-ventilated chemical fume hood.[8]

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile

gloves should be double-gloved or a heavier glove used), and safety glasses or goggles at

all times.

Handling: Use syringe and cannula techniques for transferring organotin reagents to

minimize exposure.[8] All glassware should be decontaminated after use.

Spills: In the event of a spill, absorb the material with a spill pillow or other inert absorbent,

place it in a sealed container, and dispose of it as hazardous waste.[7]

Waste Disposal: All organotin-contaminated waste (liquid and solid) must be collected in

clearly labeled, sealed containers and disposed of according to institutional and local

hazardous waste regulations.[7][9] Do not mix with other waste streams.

Troubleshooting
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Problem Possible Cause(s) Suggested Solution(s)

Low or No Yield Inactive n-BuLi.

Titrate the n-BuLi solution

before use to confirm its

molarity.[3]

Wet solvent or glassware.

Ensure all solvents are

rigorously dried and glassware

is flame- or oven-dried

immediately before use.[8]

Reagent decomposition.

Maintain strict temperature

control at -78 °C during anion

formation and reaction.

Multiple Products

Side reactions (e.g.,

enolization of ketone

electrophiles).

Add the lithiated stannane to

the electrophile solution

(inverse addition) to maintain a

low concentration of the base.

Decomposition of the lithiated

intermediate.

Use the lithiated intermediate

immediately after its formation.

Difficult Purification
Residual tin byproducts (e.g.,

Bu₄Sn, Bu₃SnH).

Tin byproducts can often be

removed by partitioning the

crude product between

acetonitrile and hexane; the tin

compounds are more soluble

in hexane.[5] Alternatively,

treatment with I₂ or KF can

facilitate removal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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